molecular formula C14H19NO4 B6267801 2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid CAS No. 1706571-47-2

2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid

Cat. No. B6267801
CAS RN: 1706571-47-2
M. Wt: 265.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(tert-butoxy)acetamido]-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1564887-13-3 . It has a molecular weight of 217.27 . It’s a powder stored at room temperature .


Molecular Structure Analysis

The Inchi Code of “2-[2-(tert-butoxy)acetamido]-2-methylpropanoic acid” is 1S/C10H19NO4/c1-9(2,3)15-6-7(12)11-10(4,5)8(13)14/h6H2,1-5H3,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

The compound “2-[2-(tert-butoxy)acetamido]-2-methylpropanoic acid” is a powder stored at room temperature . It has a molecular weight of 217.27 .

Safety and Hazards

The compound “2-[2-(tert-butoxy)acetamido]-2-methylpropanoic acid” has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302. The precautionary statements include P264, P270, P301+P312, P330, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid involves the reaction of tert-butyl 2-phenylacetate with hydroxylamine hydrochloride to form tert-butyl 2-phenylacetohydroxamate, which is then reacted with acetic anhydride to form tert-butyl N-(2-acetamido-2-phenylacetyl)hydroxylamine. This compound is then deprotected using trifluoroacetic acid to yield 2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid.", "Starting Materials": [ "tert-butyl 2-phenylacetate", "hydroxylamine hydrochloride", "acetic anhydride", "trifluoroacetic acid" ], "Reaction": [ "Step 1: React tert-butyl 2-phenylacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form tert-butyl 2-phenylacetohydroxamate.", "Step 2: React tert-butyl 2-phenylacetohydroxamate with acetic anhydride in the presence of a base such as pyridine to form tert-butyl N-(2-acetamido-2-phenylacetyl)hydroxylamine.", "Step 3: Deprotect tert-butyl N-(2-acetamido-2-phenylacetyl)hydroxylamine using trifluoroacetic acid to yield 2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid." ] }

CAS RN

1706571-47-2

Product Name

2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.